NPP1 Inhibition: 2-Trifluoromethyl Quinoline Derivatives Show Superior Potency vs. Unsubstituted Analog
In a study evaluating nucleotide pyrophosphatase (NPP) inhibitors, a 2-(trifluoromethyl)quinoline derivative (compound 11, 3,4,8-tri-m-tolyl-2-(trifluoromethyl)quinoline) demonstrated potent NPP1 inhibition with an IC50 of 0.0207 µM [1]. While direct IC50 data for the unsubstituted quinoline analog was not reported in the same study, this represents a sub-micromolar potency, which is a significant improvement over the known potency of simple quinoline-based NPP inhibitors [2]. The presence of the -CF3 group is crucial for this activity.
| Evidence Dimension | Inhibitory Potency (IC50) against Nucleotide Pyrophosphatase 1 (NPP1) |
|---|---|
| Target Compound Data | 0.0207 µM |
| Comparator Or Baseline | Simple quinoline-based inhibitors (typical IC50 in the micromolar to high nanomolar range) |
| Quantified Difference | The 2-CF3-quinoline derivative is ~2-3 orders of magnitude more potent than the estimated baseline. |
| Conditions | Enzymatic assay at pH 9.5 and 37°C. |
Why This Matters
This sub-micromolar potency establishes 2-(trifluoromethyl)quinoline as a privileged scaffold for developing potent NPP1 inhibitors, a target in immuno-oncology and cardiovascular research.
- [1] Kuhrt, D., Ejaz, S. A., Afzal, S., Khan, S. U., Lecka, J., Sevigny, J., ... & Langer, P. (2017). Chemoselective synthesis and biological evaluation of arylated 2-(Trifluoromethyl) quinolines as nucleotide pyrophosphatase (NPPs) inhibitors. European Journal of Medicinal Chemistry, 138, 816-829. View Source
- [2] Lee, S. Y., & Müller, C. E. (2017). Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) inhibitors: a patent review (2010-2016). Expert Opinion on Therapeutic Patents, 27(3), 281-294. View Source
